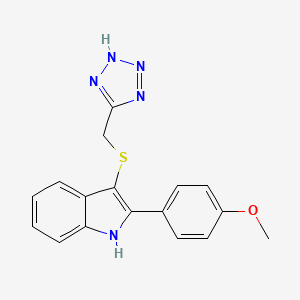
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a tetrazolylmethylthio substituent.
准备方法
The synthesis of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of the methoxyphenyl group and the tetrazolylmethylthio substituent. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.
Substitution Reactions: The methoxyphenyl group can be introduced via electrophilic aromatic substitution.
Thioether Formation: The tetrazolylmethylthio group is typically introduced through nucleophilic substitution reactions involving thiols and alkyl halides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the methoxyphenyl and tetrazolylmethylthio groups can enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole, 2-phenyl-3-(methylthio)-: Lacks the methoxy group and tetrazole ring, resulting in different chemical properties and biological activities.
1H-Indole, 2-(4-hydroxyphenyl)-3-(methylthio)-: The hydroxy group can significantly alter its reactivity and interactions with biological targets.
1H-Indole, 2-(4-methoxyphenyl)-3-(methylthio)-: Similar structure but lacks the tetrazole ring, affecting its overall properties.
The uniqueness of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1H-Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- (CAS No. 66355-06-4) combines the indole scaffold with a tetrazole moiety, potentially enhancing its pharmacological profile. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H17N5O2S
- Molecular Weight: 367.42 g/mol
- Structure: The compound features a methoxyphenyl group and a tetrazolylmethylthio group attached to the indole core, which is crucial for its biological interactions.
Synthesis
The synthesis of 1H-Indole derivatives often involves multi-step processes that can include cyclization reactions and functional group modifications. For instance, tetrazoles can be synthesized through [3+2] cycloaddition reactions involving nitriles and sodium azide under specific conditions to yield high yields of substituted tetrazoles .
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For example, the presence of a 4-methoxyphenyl group has been associated with enhanced antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli at concentrations around 100 μg/mL .
| Compound | Activity | Concentration |
|---|---|---|
| Tetrazoloquinazoline | Antibacterial | 100 μg/mL |
| Indole Derivative | Antifungal | Moderate Inhibition |
Anticancer Activity
Indole derivatives are known for their anticancer properties. The compound has shown potential against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation. For instance, studies have reported that similar indole derivatives exhibit IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cells .
The biological activity of 1H-Indole derivatives often involves interactions with multiple cellular targets:
- Inhibition of Enzymatic Activity: Many indoles act as inhibitors of key enzymes involved in cancer cell metabolism.
- Receptor Modulation: Some derivatives may interact with serotonin receptors, influencing neurotransmitter levels and exhibiting neuroprotective effects.
Case Studies
-
Anticancer Properties:
A study examined the effects of a related indole derivative on human cancer cell lines, demonstrating significant cytotoxicity with an IC50 value lower than that of standard chemotherapy agents like doxorubicin . This indicates potential for further development in cancer therapeutics. -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial activity of tetrazole-containing compounds. The presence of the methoxy group was found to enhance activity against Gram-positive bacteria significantly .
属性
CAS 编号 |
66355-01-9 |
|---|---|
分子式 |
C17H15N5OS |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-12-8-6-11(7-9-12)16-17(24-10-15-19-21-22-20-15)13-4-2-3-5-14(13)18-16/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI 键 |
ICFDLMBBOSYVGG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















